
(4R)-Hept-2-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-Hept-2-en-4-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond between the second and third carbon atoms and a hydroxyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Hept-2-en-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-2-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R)-enantiomer. Another method involves the hydroboration-oxidation of hept-2-yne, followed by stereoselective reduction.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-Hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (4R)-heptan-4-ol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-2-en-4-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-en-4-one
Reduction: (4R)-Heptan-4-ol
Substitution: Hept-2-en-4-yl chloride
Aplicaciones Científicas De Investigación
(4R)-Hept-2-en-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chirality, it is used as a building block in the synthesis of enantiomerically pure compounds.
Flavor and Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant odor.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Mecanismo De Acción
The mechanism of action of (4R)-Hept-2-en-4-ol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-Hept-2-en-4-ol: The enantiomer of (4R)-Hept-2-en-4-ol, differing in the spatial arrangement of the hydroxyl group.
Hept-2-en-4-one: The oxidized form of this compound, lacking the hydroxyl group.
(4R)-Heptan-4-ol: The reduced form of this compound, lacking the double bond.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propiedades
Número CAS |
821785-01-7 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(4R)-hept-2-en-4-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
DODCYMXUZOEOQF-ZETCQYMHSA-N |
SMILES isomérico |
CCC[C@H](C=CC)O |
SMILES canónico |
CCCC(C=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


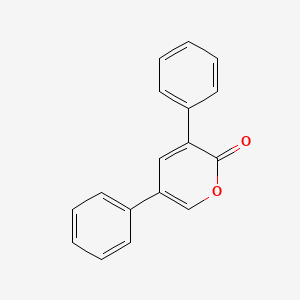
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
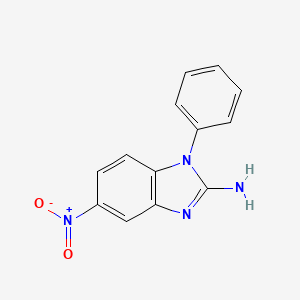
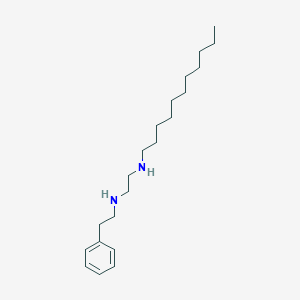
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
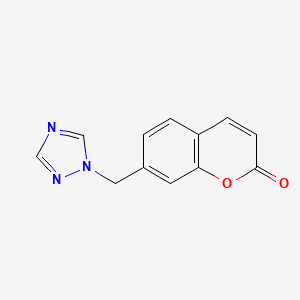
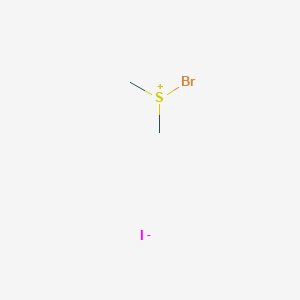
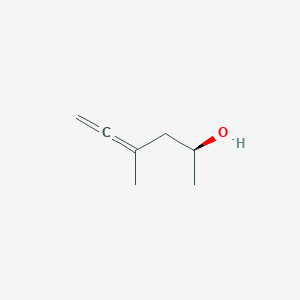
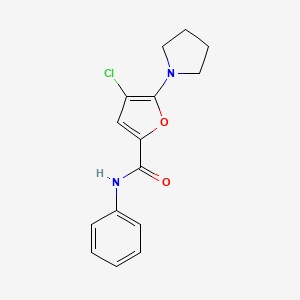
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
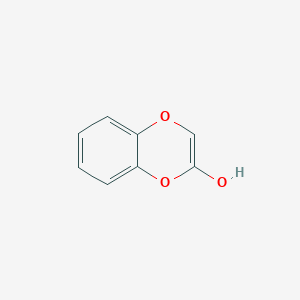
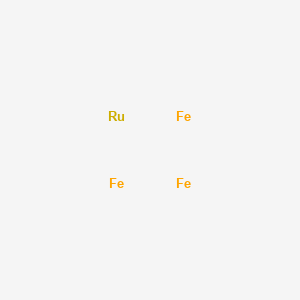
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
